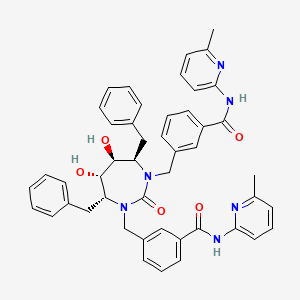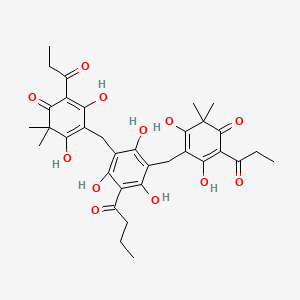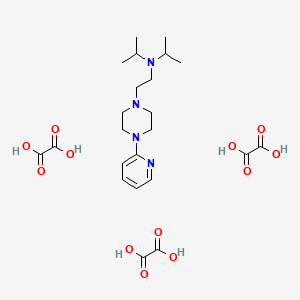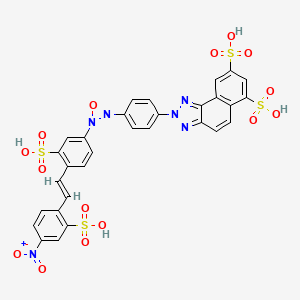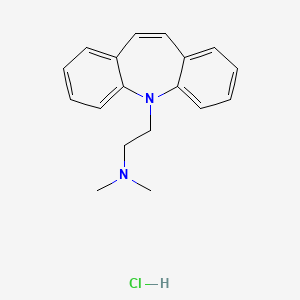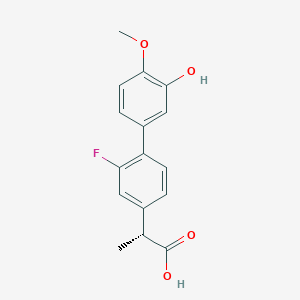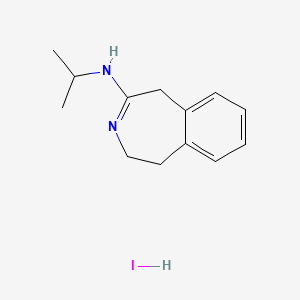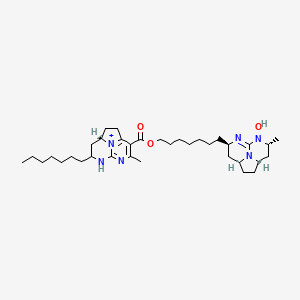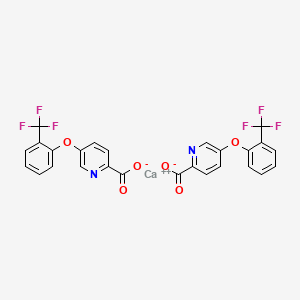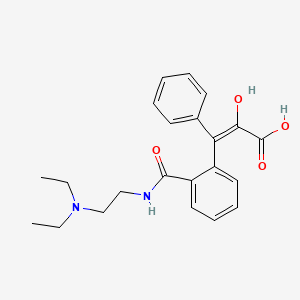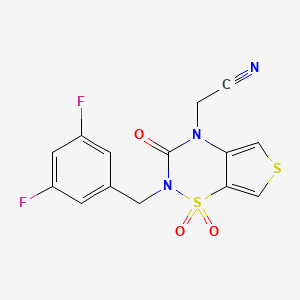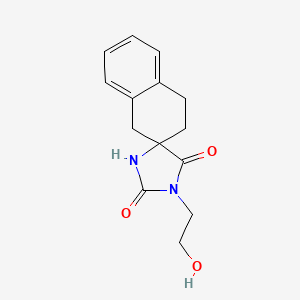
3',4'-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes both imidazolidine and naphthalene moieties, suggests it may have interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. Common starting materials might include naphthalene derivatives and imidazolidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing cost-effective production techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions could lead to the formation of simpler derivatives.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its biological activity, such as potential antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism by which 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other spiro-imidazolidine derivatives or naphthalene-based molecules. Examples could be:
- Spiro(imidazolidine-4,2’-naphthalene) derivatives
- Naphthalene-2,5-dione derivatives
Uniqueness
The uniqueness of 3’,4’-Dihydro-1-(2-hydroxyethyl)spiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
111526-26-2 |
|---|---|
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3'-(2-hydroxyethyl)spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C14H16N2O3/c17-8-7-16-12(18)14(15-13(16)19)6-5-10-3-1-2-4-11(10)9-14/h1-4,17H,5-9H2,(H,15,19) |
Clé InChI |
PFMXLIVXAIVNPK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=CC=CC=C31)C(=O)N(C(=O)N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



